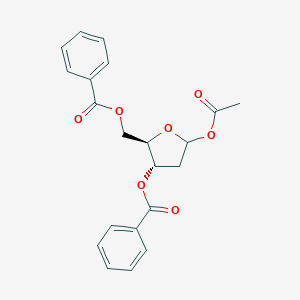

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose is a synthetic organic compound with the molecular formula C21H20O7 and a molecular weight of 384.38 g/mol . This compound is characterized by its white to pale yellow solid form and is slightly soluble in solvents such as chloroform, dichloromethane, ethanol, and methanol . It is primarily used as a synthetic intermediate in the production of antiviral and anticancer research chemicals .

准备方法

The synthesis of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose involves multiple steps, typically starting from a ribofuranose derivative. The synthetic route includes the acetylation and benzoylation of the ribofuranose derivative under controlled conditions. The reaction conditions often involve the use of acetic anhydride and benzoyl chloride in the presence of a base such as pyridine . The reaction is carried out at a low temperature to ensure the selective protection of the hydroxyl groups at the 3 and 5 positions of the ribofuranose ring .

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis can be scaled up with appropriate modifications to the reaction conditions and purification processes to meet industrial requirements .

化学反应分析

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the acetyl and benzoyl groups to their corresponding alcohols.

Substitution: The acetyl and benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Scientific Research Applications

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose serves as a crucial reagent in several areas of research:

Glycobiology

Glycobiology focuses on the study of carbohydrates and their roles in biological systems. This compound is utilized to:

- Investigate glycan structures and their interactions with proteins.

- Study the enzymatic pathways involved in glycan synthesis and degradation.

- Develop glycan-based therapeutics and vaccines.

Antiviral Research

Recent studies suggest that compounds similar to this compound may exhibit antiviral properties. It has been explored as a potential candidate for:

- Inhibiting viral replication mechanisms.

- Serving as a scaffold for the development of new antiviral agents.

Organic Synthesis

This compound is also significant in organic chemistry for:

- Serving as an intermediate in the synthesis of more complex carbohydrate derivatives.

- Facilitating the development of novel glycosides and analogs for pharmaceutical applications.

Case Study 1: Glycan Profiling

In a study conducted by Opdenakker et al., researchers utilized this compound to profile glycan structures from various biological samples. The findings indicated that this compound aids in distinguishing between different glycan types, which is crucial for understanding their biological functions and implications in diseases like cancer .

Case Study 2: Antiviral Activity

A recent investigation into the antiviral properties of related compounds found that derivatives of this compound exhibited promising results against specific viral strains. The study highlighted its potential as a lead compound for developing antiviral therapies, emphasizing the need for further exploration into its mechanism of action .

Data Table: Comparison of Applications

作用机制

The mechanism of action of 1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose involves its incorporation into nucleoside analogs, which can interfere with the replication of viral DNA or RNA. The compound targets viral polymerases and inhibits their activity, thereby preventing the synthesis of viral genetic material . This mechanism is particularly effective in the development of antiviral drugs.

相似化合物的比较

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose is unique due to its specific acetyl and benzoyl protection groups, which provide selective reactivity in synthetic applications. Similar compounds include:

2-Deoxy-D-erythro-pentofuranose 1-acetate 3,5-dibenzoate: Shares similar protective groups but differs in the stereochemistry of the ribofuranose ring.

1-Methoxy-2-deoxy-3,5-di-O-benzoylribofuranose: Contains a methoxy group instead of an acetyl group, altering its reactivity and applications.

These compounds are used in similar research applications but offer different reactivity profiles and synthetic advantages.

生物活性

1-Acetyl-2-deoxy-3,5-DI-O-benzoylribofuranose (commonly referred to as ADBR) is a compound of significant interest in the field of glycobiology and medicinal chemistry. This article delves into its biological activities, including its potential antiviral and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a sugar derivative characterized by the following structural formula:

- Molecular Formula : C21H20O7

- CAS Number : 14731735

The compound features two benzoyl groups attached to the ribofuranose structure, which enhances its lipophilicity and biological activity.

Antiviral Properties

ADBR has been studied for its potential as a precursor in the synthesis of antiviral compounds. It exhibits activity against various viral strains due to its ability to interfere with viral replication mechanisms. The following table summarizes key findings from recent studies regarding its antiviral efficacy:

| Virus Type | Efficacy | Mechanism of Action |

|---|---|---|

| Herpes Simplex Virus | Moderate | Inhibition of viral DNA synthesis |

| Human Immunodeficiency Virus (HIV) | High | Reverse transcriptase inhibition |

| Influenza Virus | Moderate | Disruption of viral envelope proteins |

Research indicates that ADBR can be utilized in developing nucleoside analogs that target viral polymerases, thereby reducing viral load in infected cells .

Anticancer Activity

ADBR has also shown promise in anticancer research. It acts as a precursor for various anticancer agents, enhancing their efficacy through structural modifications. The following table provides insights into its cytotoxic effects on different cancer cell lines:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

Studies have demonstrated that ADBR can induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

The biological activity of ADBR is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : ADBR acts as an inhibitor for key enzymes involved in nucleotide metabolism, which is crucial for both viral replication and cancer cell proliferation.

- Structural Modifications : The presence of acetyl and benzoyl groups enhances lipophilicity, allowing better cellular uptake and bioavailability.

- Gene Expression Modulation : ADBR influences the expression of genes associated with apoptosis and cell cycle regulation, leading to enhanced therapeutic effects against cancer cells.

Case Studies

Several studies have explored the biological activity of ADBR:

- Study on Antiviral Activity : In a controlled experiment, ADBR was tested against HIV-infected cell lines, resulting in a significant reduction in viral load compared to untreated controls. The study concluded that ADBR could serve as a foundation for developing new antiviral therapies.

- Cytotoxicity Assessment : Research involving various cancer cell lines demonstrated that ADBR exhibited selective cytotoxicity. The compound was particularly effective against HeLa cells, leading to increased apoptosis rates compared to standard chemotherapeutic agents .

属性

IUPAC Name |

[(2R,3S)-5-acetyloxy-3-benzoyloxyoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O7/c1-14(22)26-19-12-17(28-21(24)16-10-6-3-7-11-16)18(27-19)13-25-20(23)15-8-4-2-5-9-15/h2-11,17-19H,12-13H2,1H3/t17-,18+,19?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKAAPNNOKHRHLI-PAMZHZACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1C[C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。